molecular formula C13H16N2O B13499432 2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one

2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one

Cat. No.: B13499432
M. Wt: 216.28 g/mol
InChI Key: SJRRUSANHUTZMQ-UHFFFAOYSA-N
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Description

2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrazino and benzazepine ring system

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2,3,6,7,8,12b-hexahydro-1H-pyrazino[2,1-a][2]benzazepin-4-one

InChI

InChI=1S/C13H16N2O/c16-13-9-14-8-12-11-6-2-1-4-10(11)5-3-7-15(12)13/h1-2,4,6,12,14H,3,5,7-9H2

InChI Key

SJRRUSANHUTZMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3CNCC(=O)N3C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one typically involves the reaction of 2,3-dichloropyrazine with piperidylmethylamine in the presence of potassium carbonate as a base. The reaction is carried out in dimethylformamide (DMF) at 120°C under a nitrogen atmosphere for 8 hours. After cooling, the mixture is poured into water, and the organic phase is extracted with ethyl acetate. The product is then purified through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Acylation Reactions

The compound undergoes acyl group introduction at the pyrazine nitrogen. For instance, reaction with cyclohexanecarbonyl chloride in the presence of a base (e.g., triethylamine) yields 2-(cyclohexanecarbonyl)-2,3,6,7,8,12b-hexahydropyrazino[2,1-a] benzazepin-4(1H)-one (Epsiprantel), an anthelmintic agent .

Reaction Reagents/Conditions Product Yield
Acylation of N-atomCyclohexanecarbonyl chloride, CHCl₃, triethylamine2-(Cyclohexylcarbonyl) derivative~75%

Tritylation (Protection of Amines)

The secondary amine in the pyrazine ring can be protected using triphenylmethyl chloride (trityl chloride). This reaction is critical for selective functionalization of other positions :

Reaction Reagents/Conditions Product Yield
TritylationTriphenylmethyl chloride, CHCl₃, triethylamine2-Trityl-1,3,6,7,8,12b-hexahydropyrazino[2,1-a] benzazepin-4(1H)-one~65%

Reduction Reactions

The compound’s dehydro-piperazine-2-one precursor can be reduced to form the saturated pyrazine ring. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation :

Reaction Reagents/Conditions Product Yield
Reduction of 3,4-dehydro-piperazine-2-oneLiAlH₄, THF, reflux2,3,6,7,8,12b-Hexahydro-pyrazino[2,1-a] benzazepin-4(1H)-one~70%

Alkylation and Cyclization

Alkylation at the nitrogen followed by cyclization forms fused heterocyclic derivatives. For example, reaction with 2-chloro-3-cyanopyridine leads to intermediates that cyclize under basic conditions to generate tricyclic structures :

Reaction Reagents/Conditions Product Yield
Alkylation-Cyclization2-Chloro-3-cyanopyridine, K₂CO₃, DMFPyrazino-pyrido-benzazepine derivatives (e.g., mirtazapine analogs)~60%

Reactivity with Electrophiles

The benzazepine ring’s aromatic system allows electrophilic substitution (e.g., nitration, halogenation), though specific examples are less documented. Theoretical studies suggest reactivity at the C-10 position due to electron density distribution .

Key Research Findings

  • Epsiprantel : Acylated derivatives exhibit anthelmintic activity by disrupting parasite neuromuscular function .

  • Mirtazapine Synthesis : Alkylation-cyclization pathways are pivotal for generating tetracyclic antidepressants .

  • Stereochemical Control : Reductions and cyclizations often require chiral catalysts to achieve enantiomerically pure products .

Scientific Research Applications

2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may antagonize the effects of certain neurotransmitters or enzymes, thereby exerting its biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one is unique due to its specific ring system and the potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2,3,6,7,8,12b-Hexahydro-Pyrazino[2,1-a] benzazepin-4(1H)-one is a complex organic compound with potential biological activities. It belongs to the class of pyrazino derivatives and has garnered interest for its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₃H₁₆N₂O
  • CAS Number : 98123-64-9
  • Structure : The compound features a fused ring system characteristic of benzazepines and pyrazines.

Anticancer Properties

Preliminary investigations into the anticancer properties of pyrazino derivatives have shown promising results. Compounds within this class have been observed to induce apoptosis in cancer cells. For example:

  • Mechanism : Induction of cell cycle arrest and apoptosis through modulation of apoptotic pathways.
  • Case Study : A study on structurally similar compounds demonstrated inhibition of cell proliferation in various cancer cell lines with IC50 values in the micromolar range.

Neuroprotective Effects

There is emerging evidence that pyrazino compounds may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases:

  • Mechanism : Potential inhibition of oxidative stress and modulation of neuroinflammatory pathways.
  • Research Finding : In vitro studies have indicated that these compounds can protect neuronal cells from oxidative damage.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazino compounds. Key factors influencing activity include:

  • Substituents on the benzene ring : Variations can significantly alter potency and selectivity.
  • Ring fusion : The specific arrangement and saturation of rings can enhance or diminish biological effects.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

Q & A

Basic: What are the established synthetic methodologies for 2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one, and how can reaction parameters be optimized to enhance purity and yield?

Answer: The synthesis involves multi-step heterocyclic formation, typically starting with benzazepine precursors followed by pyrazine ring closure. Key steps include:

  • Ring closure: Catalytic hydrogenation (e.g., Pd/C under H₂) or acid-mediated cyclization.
  • Optimization: Adjust solvent polarity (e.g., DMF for polar intermediates) and screen catalysts (e.g., Pd-mediated cross-coupling).
  • Purification: Gradient elution via flash chromatography (silica gel, ethyl acetate/hexane).
  • Validation: Monitor intermediates by TLC and ¹H NMR at each step to ensure integrity .

Basic: Which spectroscopic and chromatographic techniques are prioritized for structural elucidation and purity assessment?

Answer:

  • Structural confirmation:
    • NMR: ¹H/¹³C NMR with 2D-COSY/NOESY for stereochemical resolution.
    • X-ray crystallography: Resolves absolute configuration.
  • Purity analysis:
    • HPLC-UV/HRMS: Reverse-phase C18 columns (acetonitrile/water gradient).
    • Impurity profiling: LC-MS/MS with MRM transitions for quantification (<0.1% thresholds) .

Advanced: How can density functional theory (DFT) simulations predict the compound’s bioactivity and receptor interactions?

Answer:

  • Electronic properties: DFT (B3LYP/6-31G*) calculates frontier orbitals (HOMO/LUMO) to predict reactivity.
  • Docking studies: AutoDock Vina or Schrödinger Suite models binding to targets (e.g., serotonin receptors).
  • Validation: Mutagenesis assays (e.g., alanine scanning) confirm predicted interaction sites.
  • Solvent effects: Include polarizable continuum models (PCM) to simulate physiological conditions .

Advanced: What experimental designs mitigate confounding variables in preclinical pharmacokinetic studies?

Answer:

  • Randomized block design: Split-plot arrangements (dose-response as main plots, time points as subplots) control inter-subject variability.
  • Controls: Sham-treated cohorts and blinded sample analysis.
  • Data modeling: Non-compartmental pharmacokinetics (WinNonlin) calculates AUC, Cmax, and t₁/₂.
  • Toxicity endpoints: Histopathology and serum biomarkers (ALT/AST) assessed in parallel .

Advanced: How should discrepancies in reported IC₅₀ values across cell-based assays be resolved?

Answer:

  • Meta-analysis: Standardize normalization (e.g., ATP-based cell viability) and assess variables (cell passage number, serum concentration).
  • Statistical rigor: Hierarchical Bayesian models quantify between-study heterogeneity.
  • Orthogonal assays: Compare radioligand binding (e.g., ³H-labeled) with functional assays (cAMP/GTPγS).
  • Reproducibility: Pre-register protocols on platforms like Zenodo .

Advanced: What methodologies quantify environmental persistence and degradation pathways under varying conditions?

Answer:

  • Hydrolysis studies: Accelerated stability testing (pH 1–13, 25–60°C) identifies pH-labile bonds.
  • UV degradation: Xenon arc lamps simulate sunlight; irradiance measured by spectroradiometry.
  • Degradant characterization: QTOF-MS with MSE data acquisition identifies transformation products.
  • Kinetic modeling: First-order decay models estimate half-lives in aquatic matrices .

Advanced: How can researchers design studies to resolve contradictions in the compound’s reported metabolic pathways?

Answer:

  • Isotopic labeling: Synthesize ¹⁴C-labeled analogs to track metabolite formation in hepatocytes.
  • Cross-species comparison: Use microsomes from human, rat, and dog to identify species-specific metabolism.
  • Enzyme phenotyping: Chemical inhibition (CYP450 isoform-specific inhibitors) or recombinant enzymes.
  • Data integration: Systems biology tools (e.g., Simcyp) simulate in vivo outcomes .

Advanced: What strategies validate the compound’s hypothesized mechanism of action in complex biological systems?

Answer:

  • CRISPR/Cas9 knockouts: Target putative receptors (e.g., 5-HT₂A) in cell lines to assess pathway dependence.
  • Transcriptomics: RNA-seq identifies differentially expressed genes post-treatment.
  • Proteomics: SILAC labeling quantifies protein abundance changes.
  • In vivo models: Conditional knockout mice confirm target relevance .

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